6-Fluoro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester
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Overview
Description
Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the ester group in its structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Research has explored its use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the ester group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate
- Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate
- Methyl 6-iodo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate
Uniqueness
Methyl 6-fluoro-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs .
Properties
Molecular Formula |
C9H6FNO3S |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
methyl 6-fluoro-2-oxo-3H-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C9H6FNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13) |
InChI Key |
QIILPCKRENSXFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)SC(=O)N2 |
Origin of Product |
United States |
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